molecular formula C10H10Cl2O B14131994 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone CAS No. 1097040-56-6

1-(2,5-Dichlorophenyl)-2-methyl-1-propanone

Cat. No.: B14131994
CAS No.: 1097040-56-6
M. Wt: 217.09 g/mol
InChI Key: NZSLDHUXVMTZDW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2-methyl-1-propanone is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanone structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable methylpropanone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2-methyl-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The dichlorophenyl group plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Conclusion

1-(2,5-Dichlorophenyl)-2-methyl-1-propanone is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSLDHUXVMTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261778
Record name 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097040-56-6
Record name 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097040-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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